molecular formula C12H10N2O3 B1486834 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol CAS No. 2098088-23-2

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol

Cat. No.: B1486834
CAS No.: 2098088-23-2
M. Wt: 230.22 g/mol
InChI Key: GYDICUMBQBSXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol ( 2098088-23-2) is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol. This druglike small molecule is recognized for its potential in pioneering research, particularly in targeting structured RNA and kinase inhibition. Emerging studies highlight its value in molecular medicine. One significant application is in the investigation of myotonic dystrophy type 2 (DM2), a microsatellite disorder. The compound has been identified as a hit compound that binds specifically to the pathogenic r(CCUG)exp RNA repeat, which is responsible for sequestering the Muscleblind-like 1 (MBNL1) protein . By disrupting this RNA-protein interaction, this small molecule shows potential in rescaling disease-associated alternative splicing defects, offering a promising research pathway for RNA-targeted therapeutic strategies . Furthermore, the 2,3-dihydrobenzo[b][1,4]dioxin moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds designed for kinase inhibition. For instance, derivatives containing this scaffold have been developed as potent and selective inhibitors of JNK3 for potential use in neurodegenerative diseases like Alzheimer's, and as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy . This underscores the compound's utility as a valuable synthetic intermediate or core structure for developing novel bioactive molecules. This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans or animals.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-5-8(13-7-14-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDICUMBQBSXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CC(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: 4,6-Dichloropyrimidine Derivatives

  • Reaction: 4,6-Dichloropyrimidine (compound 6) is reacted with nucleophiles such as ethyl 2-(4-aminophenyl)acetate or ethyl 2-(4-hydroxyphenyl)acetate to form intermediates with substitution at the 4-position while retaining the 6-chloro substituent.

  • Conditions: The reaction is carried out in ethanol with triethylamine as base at 80 °C for 12 hours.

  • Yield: Approximately 80-85% yield of intermediate 7 is obtained after purification by silica gel chromatography.

  • Characterization: The intermediate shows characteristic 1H NMR peaks and LC-MS m/z consistent with the expected molecular weight.

Installation of the 2,3-Dihydrobenzo[b]dioxin Moiety

  • Method: The 6-chloro substituent of intermediate 7 undergoes Buchwald-Hartwig amination or etherification with nucleophiles derived from 2,3-dihydrobenzo[b]dioxin-2-yl groups.

  • Catalysts and Reagents: Pd(PPh3)4 as catalyst, Cs2CO3 as base, in dioxane solvent under argon atmosphere at 110 °C for 12 hours.

  • Workup: After reaction completion, the mixture is basified and extracted with ethyl acetate, washed, dried, and purified by chromatography.

  • Outcome: Intermediate 10 is obtained, bearing the 2,3-dihydrobenzo[b]dioxin substituent at the 6-position of the pyrimidine ring.

Conversion to Pyrimidin-4-ol

  • Hydrolysis: The 4-position substituent (often an amino or chloro group) is converted to hydroxyl via hydrolysis under basic conditions, typically using LiOH or aqueous NaOH.

  • Alternative Routes: Direct nucleophilic substitution of 4-chloropyrimidine with hydroxide can also be employed.

  • Reaction Conditions: Room temperature to mild heating in aqueous or mixed solvent systems.

  • Yield: Moderate to good yields (~40%) for the overall multi-step process.

Final Purification and Characterization

  • Purification: Silica gel column chromatography with gradient elution (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirmed by 1H NMR, 13C NMR, melting point, and LC-MS.

Representative Data Table of Synthetic Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4,6-Dichloropyrimidine + ethyl 4-aminophenylacetate EtOH, triethylamine, 80 °C, 12 h Intermediate 7 81.5 Nucleophilic substitution at 4-position
2 Intermediate 7 + 2,3-dihydrobenzo[b]dioxin nucleophile Pd(PPh3)4, Cs2CO3, dioxane, 110 °C, 12 h, argon Intermediate 10 Moderate Buchwald-Hartwig coupling at 6-position
3 Intermediate 10 LiOH or NaOH, aqueous/organic solvent, RT to mild heat 6-(2,3-Dihydrobenzo[b]dioxin-2-yl)pyrimidin-4-ol ~40 (overall) Hydrolysis to form pyrimidin-4-ol

Research Findings and Analysis

  • Synthetic Efficiency: The overall synthetic scheme involves 3-4 steps with an approximate overall yield of 40%, which is typical for complex heterocyclic syntheses involving multiple functional group transformations.

  • Reaction Selectivity: The Buchwald-Hartwig coupling is highly selective for the 6-position substitution on the pyrimidine ring, allowing installation of the bulky benzodioxin moiety without affecting other positions.

  • Structure-Activity Relationship (SAR): Although the focus here is preparation, related studies indicate that the 6-position substitution with benzodioxin enhances biological activity, making the synthetic route critical for obtaining potent derivatives.

  • Crystallographic Support: Crystal structure analyses of related benzodioxin-containing compounds confirm the stability and conformational preferences of the benzodioxin moiety, supporting its successful incorporation into the pyrimidine scaffold.

Additional Synthetic Notes

  • Catalyst and Base Choice: Pd(PPh3)4 and Cs2CO3 are preferred for the coupling step due to their efficiency and compatibility with sensitive functional groups.

  • Solvent Effects: Dioxane is favored for the coupling reaction to ensure solubility and reaction rate.

  • Purification Challenges: Due to the polarity of pyrimidin-4-ol derivatives, gradient elution with polar solvents is necessary for effective purification.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : Further studies should explore its enzymatic inhibition profiles (e.g., kinase assays) and solubility-stability parameters.
  • Synthetic Optimization : Comparative analysis of enzymatic vs. traditional synthetic routes (e.g., for silybin esters vs. thiadiazoles ) could guide scalable production.
  • Structure-Activity Relationships (SAR) : Systematic modifications (e.g., replacing -OH with -OCH3 or halogens) may refine bioactivity.

Biological Activity

The compound 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with 2,3-dihydrobenzo[b][1,4]dioxin moieties. The reaction conditions often include the use of solvents such as chlorobenzene and catalysts to enhance yield and purity.

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Pyrimidine + Dihydrobenzo[dioxin]Chlorobenzene, 110 °C74%
2Reaction monitoring via TLC--

Antiproliferative Effects

Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in HeLa and A549 cells with IC50 values ranging from 30 to 240 nM .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key cellular processes:

  • Cell Cycle Arrest : It has been observed that such compounds can induce G2/M phase arrest in cancer cells. This is often accompanied by an increase in cyclin B levels and a decrease in phosphorylated cdc2, indicating a disruption in mitotic progression .
  • Apoptosis Induction : The compound may also trigger apoptosis through intrinsic pathways, leading to mitochondrial depolarization and activation of caspase cascades .

Case Study 1: Anticancer Activity

A study investigated the effects of a closely related compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited tubulin polymerization and induced apoptosis in a dose-dependent manner. The most potent derivative showed an IC50 value of 0.45 µM against A549 cells .

Case Study 2: Antimycobacterial Activity

Another study highlighted the potential of derivatives based on the same scaffold as DprE1 inhibitors, showing good activity against Mycobacterium tuberculosis. This suggests that the compound may possess broader antimicrobial properties beyond anticancer effects .

Q & A

Basic: What are optimized synthetic routes for 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol, and how can purity be ensured?

Methodological Answer:
A common approach involves coupling pyrimidin-4-ol derivatives with dihydrobenzo[b][1,4]dioxin intermediates. For example:

  • Oxidation of dihydrobenzodioxin precursors using KMnO₄ under controlled conditions (e.g., 60°C, 2 hours) to generate carboxylic acid intermediates, which can be further functionalized .
  • Nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyrimidin-4-ol moiety. For instance, using Pd catalysts in anhydrous solvents (e.g., THF or DMF) under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC with UV detection (λ = 254 nm) .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the pyrimidine C4-OH proton (δ 10.5–12.5 ppm, broad) and dihydrobenzodioxin CH₂ groups (δ 4.2–4.8 ppm, multiplet). Aromatic protons appear at δ 6.8–7.5 ppm .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a molecular formula of C₁₃H₁₂N₂O₃ would yield m/z ≈ 260.0800 .

Advanced: How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., HDACs or kinases). Focus on hydrogen bonding between the pyrimidin-4-ol group and active-site residues .
  • QSAR Models : Train models on analogs with varied substituents (e.g., halogenation at the benzodioxin 6-position) to predict bioactivity trends. Validate with in vitro assays (IC₅₀ measurements) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize analogs with favorable conformational dynamics .

Advanced: What strategies resolve low yields in the final coupling step of this compound?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance cross-coupling efficiency. For example, Pd(OAc)₂ with XPhos improves Suzuki-Miyaura yields by 20–30% .
  • Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) to minimize side reactions. Microwave-assisted synthesis (100°C, 30 minutes) can accelerate reaction kinetics .
  • Protecting Groups : Temporarily protect the pyrimidin-4-ol hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired oxidation .

Data Contradiction: How to address conflicting reports on HDAC inhibition potency of this compound?

Methodological Answer:

  • Assay Standardization : Ensure consistent HDAC isoform selectivity (e.g., HDAC6 vs. HDAC1) and substrate concentrations (e.g., 10 µM Boc-Lys(Ac)-AMC) across studies .
  • Solubility Factors : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in cell-based assays. Confirm solubility via nephelometry .
  • Control Compounds : Compare with known inhibitors (e.g., trichostatin A) in parallel experiments to calibrate activity thresholds .

Advanced: What are the challenges in regioselective functionalization of the benzodioxin ring?

Methodological Answer:

  • Directing Groups : Introduce nitro or amino groups at the benzodioxin 6-position to bias electrophilic substitution (e.g., bromination with NBS) .
  • C-H Activation : Use Pd(II) catalysts with pyridine-based ligands to achieve ortho-functionalization. For example, Pd(OAc)₂ with 2,6-dimethoxybenzoyl directing groups .
  • Steric Effects : Bulkier substituents at the benzodioxin 2-position (e.g., methyl groups) can block undesired reaction sites .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC-MS. Pyrimidin-4-ol derivatives typically show <10% degradation at pH 7.4 .
  • Light/Temperature : Store lyophilized samples at -20°C in amber vials. Accelerated stability testing (40°C/75% RH, 1 month) predicts shelf life .

Advanced: What in silico tools predict metabolite formation for this compound?

Methodological Answer:

  • CYP450 Metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., benzodioxin methylene or pyrimidine rings). Validate with human liver microsome assays .
  • Phase II Metabolism : Predict glucuronidation or sulfation using GLORY or GLORYx platforms. Compare with experimental UPLC-QTOF data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Reactant of Route 2
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.